molecular formula C12H11NO B8340565 8,9-dihydropyrido[1,2-a]indol-7(6H)-one

8,9-dihydropyrido[1,2-a]indol-7(6H)-one

Cat. No.: B8340565
M. Wt: 185.22 g/mol
InChI Key: PQHGPIHLRAAIDG-UHFFFAOYSA-N
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Description

8,9-dihydropyrido[1,2-a]indol-7(6H)-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

8,9-dihydro-6H-pyrido[1,2-a]indol-7-one

InChI

InChI=1S/C12H11NO/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-4,7H,5-6,8H2

InChI Key

PQHGPIHLRAAIDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2CC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the crude tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-α]indole-6-carboxylate from Step 5 in toluene (0.06 M) was treated with silica gel (5 g per g of substrate) and the mixture was heated to reflux for 6 h. After cooling, the mixture was filtered, the cake washed with EtOAc and the combined organics were concentrated under vacuum to give the crude title compound (82%) as a brown solid. This material was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

Compounds of formula (I) wherein R3 represents hydrogen may be prepared from the respective tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate derivatives (5). Decarboxylation by reaction with silica gel in an aprotic solvent such as toluene gives the corresponding 8,9-dihydropyrido[1,2-a]indol-7(6H)-one derivatives (9). Reductive amination with ammonium acetate in the presence of a reducing agent such as NaBH3CN in a mixture of AcOH and EtOH and subsequent Boc protection yields the corresponding tert-butyl (6,7,8,9-tetrahydropyrido[1,2-a]indol-7-yl)carbamate derivatives (10). Friedel-Craft acylation by reaction with oxalyl chloride in an aprotic solvent such as DCM, followed by esterification with MeOH and subsequent reduction with triethylsilane in the presence of TFA gives the corresponding methyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate (11). Reaction with an appropriate heteroaryl halide like R4—Cl in the presence of a base such as K2CO3 in an aprotic solvent such as DMA and subsequent saponification with a base such as NaOH furnished the compounds of formula (I).
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